molecular formula C23H23NO2 B14182614 1-[4-(Benzyloxy)phenyl]-2-{[(1R)-1-phenylethyl]amino}ethan-1-one CAS No. 920804-31-5

1-[4-(Benzyloxy)phenyl]-2-{[(1R)-1-phenylethyl]amino}ethan-1-one

Cat. No.: B14182614
CAS No.: 920804-31-5
M. Wt: 345.4 g/mol
InChI Key: ZGLKLHMVRMOIME-GOSISDBHSA-N
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Description

1-[4-(Benzyloxy)phenyl]-2-{[(1R)-1-phenylethyl]amino}ethan-1-one is an organic compound with a complex structure It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an aminoethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzyloxy)phenyl]-2-{[(1R)-1-phenylethyl]amino}ethan-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzyloxy Group: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxybenzene.

    Amination: The benzyloxybenzene is then subjected to a Friedel-Crafts acylation reaction with an appropriate acyl chloride to introduce the ethanone group.

    Chiral Amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)phenyl]-2-{[(1R)-1-phenylethyl]amino}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzyloxy derivatives.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-2-{[(1R)-1-phenylethyl]amino}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)phenyl]-2-{[(1R)-1-phenylethyl]amino}ethan-1-one involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the aminoethanone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Methoxy)phenyl]-2-{[(1R)-1-phenylethyl]amino}ethan-1-one
  • 1-[4-(Ethoxy)phenyl]-2-{[(1R)-1-phenylethyl]amino}ethan-1-one
  • 1-[4-(Propoxy)phenyl]-2-{[(1R)-1-phenylethyl]amino}ethan-1-one

Uniqueness

1-[4-(Benzyloxy)phenyl]-2-{[(1R)-1-phenylethyl]amino}ethan-1-one is unique due to the presence of the benzyloxy group, which imparts distinct hydrophobic and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities.

Properties

CAS No.

920804-31-5

Molecular Formula

C23H23NO2

Molecular Weight

345.4 g/mol

IUPAC Name

2-[[(1R)-1-phenylethyl]amino]-1-(4-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C23H23NO2/c1-18(20-10-6-3-7-11-20)24-16-23(25)21-12-14-22(15-13-21)26-17-19-8-4-2-5-9-19/h2-15,18,24H,16-17H2,1H3/t18-/m1/s1

InChI Key

ZGLKLHMVRMOIME-GOSISDBHSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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